
CUDC-907: A Dual-Targeted Inhibitor Reshaping
the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fimepinostat

Cat. No.: B612121 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary
The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy,

fostering tumor growth, immune evasion, and therapeutic resistance. CUDC-907

(Fimepinostat), a first-in-class, orally bioavailable small molecule, offers a novel therapeutic

strategy by simultaneously targeting two critical oncogenic pathways: phosphoinositide 3-

kinase (PI3K) and histone deacetylase (HDAC). This dual inhibition not only exerts direct

cytotoxic effects on tumor cells but also modulates the complex cellular and acellular

components of the TME. This technical guide provides a comprehensive overview of the

preclinical and clinical data on CUDC-907's impact on the TME, with a focus on its mechanism

of action, effects on immune cell populations, cytokine and chemokine profiles, and preliminary

insights into its influence on the extracellular matrix.

Introduction: The Rationale for Dual PI3K and HDAC
Inhibition
The PI3K/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways

in human cancers, playing a central role in cell proliferation, survival, and metabolism.[1]

Concurrently, epigenetic modifications, regulated by enzymes such as HDACs, are crucial for

gene expression patterns that drive tumorigenesis.[2] HDACs can deacetylate both histone and

non-histone proteins, influencing chromatin structure and the function of key oncogenic
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proteins. The synergistic anti-cancer activity of targeting both pathways has been observed in

preclinical and clinical studies, providing a strong rationale for the development of dual

inhibitors like CUDC-907.[2][3] By targeting both pathways, CUDC-907 has the potential to

induce synthetic lethality in cancer cells and overcome resistance mechanisms associated with

single-agent therapies.[4]

Mechanism of Action: A Multi-pronged Assault on
Cancer
CUDC-907 is designed to inhibit Class I PI3K isoforms (α, β, δ) and Class I and II HDACs.[4][5]

This dual activity leads to the disruption of multiple oncogenic signaling networks.[6]

Inhibition of PI3K and HDAC Enzymes
CUDC-907 exhibits potent inhibitory activity against both PI3K and HDAC enzymes at

nanomolar concentrations.

Target IC50 (nM) Reference(s)

PI3K Isoforms

PI3Kα 19 [5]

PI3Kβ 54 [5]

PI3Kδ 39 [5]

HDAC Isoforms

HDAC1 1.7 [5]

HDAC2 5.0 [5]

HDAC3 1.8 [5]

HDAC10 2.8 [5]

Downstream Signaling Consequences
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The dual inhibition of PI3K and HDACs by CUDC-907 leads to a cascade of downstream

effects that collectively contribute to its anti-tumor activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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